4-Bromo-4,4-difluorobutanoic acid

概要

説明

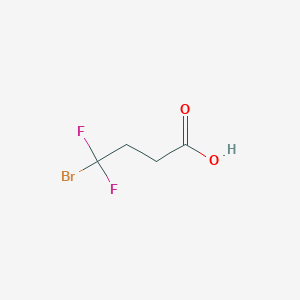

4-Bromo-4,4-difluorobutanoic acid is an organic compound with the molecular formula C4H5BrF2O2 It is characterized by the presence of bromine and fluorine atoms attached to a butanoic acid backbone

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-4,4-difluorobutanoic acid typically involves the halogenation of butanoic acid derivatives. One common method is the bromination of 4,4-difluorobutanoic acid using bromine in the presence of a suitable catalyst. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

4-Bromo-4,4-difluorobutanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted butanoic acids, while coupling reactions can produce more complex organic molecules.

科学的研究の応用

Organic Synthesis

The compound is utilized as a building block for synthesizing more complex fluorinated compounds. Its unique structure enables chemists to create derivatives that can be further modified for specific applications in materials science and pharmaceuticals.

Biological Studies

Research has indicated that 4-bromo-4,4-difluorobutanoic acid may have potential effects on biological systems. It is investigated for its role as an analog of biologically active molecules, particularly in studies involving fluorinated compounds that can interact with various biological targets .

Pharmaceutical Development

The compound has been explored for its potential use in pharmaceuticals , especially as an intermediate in the synthesis of drugs targeting specific diseases. Notably, it has been linked to the development of selective PPARγ antagonists for treating various cancers, including prostate and breast cancer . The mechanism involves inhibiting pathways that are overactive in certain cancer types, thus offering a targeted therapeutic approach.

Case Study 1: Cancer Treatment

A significant study highlighted the efficacy of this compound derivatives as selective PPARγ antagonists in cancer therapy. The research demonstrated that these compounds could reduce tumor proliferation by inducing apoptosis in cancer cells reliant on fatty acid oxidation (FAO) for energy metabolism .

Case Study 2: Material Science

Another application involves the synthesis of electroactive materials using derivatives of this compound. For instance, a derivative was successfully converted into an analog of bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF), which is known for its conductive properties and utility in organic electronics.

Comparative Data Table

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Organic Synthesis | Building block for fluorinated compounds | Enables creation of complex molecular architectures |

| Biological Studies | Analog for biologically active molecules | Potential interactions with various biological targets |

| Pharmaceutical Development | Intermediate in drug synthesis | Targeted therapy for cancers via PPARγ antagonism |

| Material Science | Synthesis of conductive materials | Development of BEDT-TTF analogs for electronics |

作用機序

The mechanism of action of 4-Bromo-4,4-difluorobutanoic acid involves its interaction with specific molecular targets. For example, in substitution reactions, the bromine atom can be replaced by nucleophiles, leading to the formation of new chemical bonds. The presence of fluorine atoms can influence the reactivity and stability of the compound, affecting its overall behavior in chemical reactions.

類似化合物との比較

Similar Compounds

- 4-Bromo-4-fluorobutanoic acid

- 4-Chloro-4,4-difluorobutanoic acid

- 4-Bromo-2,2-difluorobutanoic acid

Uniqueness

4-Bromo-4,4-difluorobutanoic acid is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these halogens can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis.

生物活性

4-Bromo-4,4-difluorobutanoic acid (CAS No. 147345-36-6) is an organic compound characterized by its unique structure, which includes both bromine and fluorine substituents on a butanoic acid backbone. This compound has garnered attention in various fields including medicinal chemistry and biochemistry due to its potential biological activities and applications in organic synthesis.

The molecular formula of this compound is CHBrFO, with a molecular weight of approximately 202.98 g/mol. Its structural characteristics contribute to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It can undergo substitution reactions where the bromine atom is replaced by nucleophiles, leading to the formation of various derivatives that may exhibit different biological properties . The presence of fluorine atoms enhances the stability and reactivity of the compound, making it a valuable intermediate in organic synthesis and potentially influencing its biological interactions.

Enzyme Mechanisms and Metabolic Pathways

Research indicates that this compound can be utilized in studying enzyme mechanisms and metabolic pathways. Its structure allows it to serve as a substrate or inhibitor for various enzymes, thus providing insights into biochemical processes.

Ion Channel Modulation

One notable area of interest is the compound's potential role in modulating ion channels, specifically the Transient Receptor Potential C6 (TRPC6) ion channel. TRPC6 is implicated in several physiological processes and diseases, including cardiac and renal conditions. Compounds that influence TRPC6 activity can be beneficial for therapeutic interventions .

Case Studies

- TRPC6 Dysregulation : Elevated TRPC6 expression has been associated with nephrotic syndrome and other kidney conditions. Research shows that modulating TRPC6 function can help maintain calcium homeostasis in cells, which is crucial for preventing disease progression .

- Cardiovascular Applications : Studies have demonstrated that compounds affecting TRPC6 can influence vascular smooth muscle cell proliferation, which is relevant for conditions like pulmonary arterial hypertension (PAH) .

- Calcium Flux Regulation : this compound has been used in experiments to calibrate fluorescent calcium indicators, demonstrating its utility in studying intracellular calcium dynamics .

Comparative Analysis

To further understand the biological activity of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| 4-Bromo-4-fluorobutanoic acid | CHBrF | Inhibitor of specific enzymes |

| 4-Chloro-4,4-difluorobutanoic acid | CHClF | Modulator of ion channels |

| 4-Bromo-2,2-difluorobutanoic acid | CHBrF | Potential anti-inflammatory properties |

特性

IUPAC Name |

4-bromo-4,4-difluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrF2O2/c5-4(6,7)2-1-3(8)9/h1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIWEWFNTHJMTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371246 | |

| Record name | 4-bromo-4,4-difluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147345-36-6 | |

| Record name | 4-bromo-4,4-difluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。